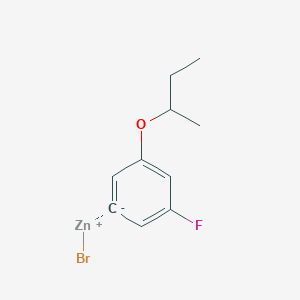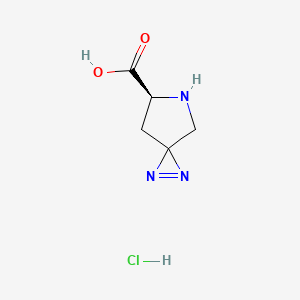
H-L-Photo-Proline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-L-Photo-Proline hydrochloride, also known as (S)-1,2,5-Triazaspiro[2.4]hept-1-ene-6-carboxylic acid, is a diazirine-containing proline amino acid. This compound is a multifunctional probe building block used in various scientific research applications. It is particularly valuable for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation (∼360 nm), forming a covalent bond .
準備方法
Synthetic Routes and Reaction Conditions
H-L-Photo-Proline hydrochloride is synthesized through a series of chemical reactions involving diazirine and proline. The synthetic route typically involves the incorporation of the diazirine group into the proline structure, followed by the formation of the hydrochloride salt. The reaction conditions often include solution phase peptide synthesis, with the compound being stored at low temperatures (−20°C) to maintain its stability .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, with the diazirine group being introduced at a specific stage. The final product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (≥95%) .
化学反応の分析
Types of Reactions
H-L-Photo-Proline hydrochloride undergoes various chemical reactions, including:
Photoaffinity Labeling: Upon UV light irradiation (∼360 nm), the diazirine group forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions
Substitution Reactions: The compound can participate in substitution reactions where the diazirine group is replaced by other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include UV light sources for photoaffinity labeling and various solvents for peptide synthesis. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound include covalently bonded complexes with target proteins and modified peptides with substituted functional groups .
科学的研究の応用
H-L-Photo-Proline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex peptides and small-molecule probes
Biology: Employed in photoaffinity labeling to study protein-protein interactions and cellular mechanisms
Medicine: Utilized in drug discovery research to identify and validate molecular targets
Industry: Applied in the development of new materials and biochemical tools for various industrial processes
作用機序
The mechanism of action of H-L-Photo-Proline hydrochloride involves the incorporation of the diazirine group into peptides or small-molecule probes. Upon UV light irradiation (∼360 nm), the diazirine group forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions and cellular targets. This process is crucial for understanding traditionally undruggable targets and probing cellular mechanisms .
類似化合物との比較
Similar Compounds
Similar compounds to H-L-Photo-Proline hydrochloride include:
- H-L-Photo-lysine hydrochloride
- H-L-Photo-phenylalanine hydrochloride
- Fmoc-L-photo-methionine
- Fmoc-L-Photo-phenylalanine
- Fmoc-L-photo-leucine
Uniqueness
This compound is unique due to its diazirine-containing proline structure, which allows for efficient photoaffinity labeling. This compound’s ability to form covalent bonds upon UV light irradiation makes it a valuable tool for studying protein-protein interactions and cellular mechanisms, setting it apart from other similar compounds .
特性
CAS番号 |
2421187-90-6 |
|---|---|
分子式 |
C5H8ClN3O2 |
分子量 |
177.59 g/mol |
IUPAC名 |
(5S)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c9-4(10)3-1-5(2-6-3)7-8-5;/h3,6H,1-2H2,(H,9,10);1H/t3-;/m0./s1 |
InChIキー |
SNHBXFQBFAEQKI-DFWYDOINSA-N |
異性体SMILES |
C1[C@H](NCC12N=N2)C(=O)O.Cl |
正規SMILES |
C1C(NCC12N=N2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)


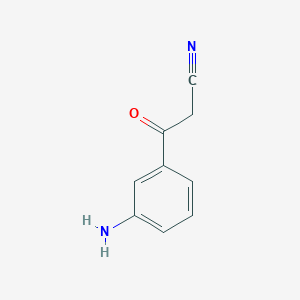
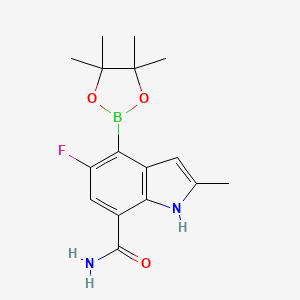
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
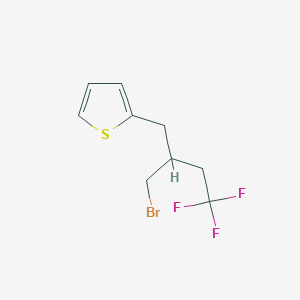
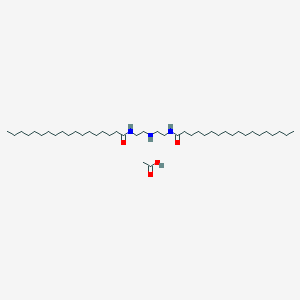
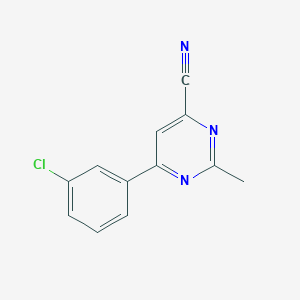
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
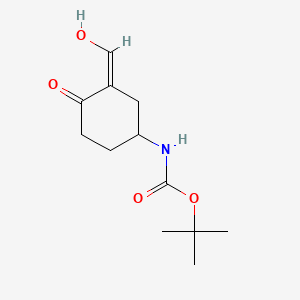
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
